molecular formula C24H28N4O4S B2408306 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-88-2

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2408306
CAS-Nummer: 891124-88-2
Molekulargewicht: 468.57
InChI-Schlüssel: WTCRPHBYRCCJBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891114-95-7) is a synthetic small molecule characterized by its distinct 1,3,4-oxadiazole core and a cyclohexyl(methyl)sulfamoyl benzamide moiety . With a molecular formula of C24H28N4O4S and a molecular weight of 468.57 g/mol, this compound belongs to a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have demonstrated significant potential in pharmaceutical research, particularly as scaffolds for developing new antibacterial agents . Compounds within this structural class have shown potent bacteriostatic activity against a range of drug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria . The oxadiazole ring is a critical pharmacophore, and related analogs have been shown to inhibit bacterial growth with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL . Furthermore, structural analogs of this compound are investigated for their anticancer properties, where the oxadiazole and sulfonamide motifs contribute to cytotoxic effects against various cancer cell lines . Available with a purity of 95% or higher, this chemical is intended for non-human research applications exclusively . It is a vital tool for scientists in medicinal chemistry and chemical biology exploring novel therapeutic agents against multidrug-resistant infections and for screening in oncology research programs. Warning: This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-9-10-17(2)21(15-16)23-26-27-24(32-23)25-22(29)18-11-13-20(14-12-18)33(30,31)28(3)19-7-5-4-6-8-19/h9-15,19H,4-8H2,1-3H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCRPHBYRCCJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 456.56 g/mol
  • InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N

Structural Characteristics

The compound features a benzamide core with a sulfamoyl group and an oxadiazole moiety that contribute to its biological properties. The presence of the cyclohexyl group enhances lipophilicity, potentially affecting bioavailability and receptor interactions.

Research indicates that compounds similar to this compound can modulate various biological pathways:

  • NF-κB Activation : Studies have shown that sulfamoyl benzamide derivatives can enhance NF-κB activity in response to stimuli such as lipopolysaccharides (LPS) in cellular models. This pathway is crucial for immune response regulation and inflammation control .
  • Antitumor Activity : The compound may exhibit antitumor properties by inhibiting specific kinases involved in cancer proliferation. For instance, similar benzamide derivatives have shown effectiveness against RET kinase, which is implicated in several cancers .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with a benzamide structure have been identified to inhibit DHFR, a key enzyme in nucleotide synthesis, thereby affecting cell growth and proliferation in cancer cells resistant to traditional therapies like methotrexate .

Case Study 1: NF-κB Modulation

A study investigated the effect of a related sulfamoyl compound on NF-κB activation. The results indicated that while initial stimulation did not yield significant changes at 5 hours, a notable enhancement was observed at 12 hours post-treatment with LPS . This suggests potential for prolonged immunomodulatory effects.

Case Study 2: Anticancer Potential

Another study focused on a series of benzamide derivatives, including those with oxadiazole rings. These compounds were evaluated for their ability to inhibit RET kinase activity in vitro. Results showed that certain derivatives effectively reduced cell proliferation associated with RET mutations .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC23H28N4O4SNF-κB activation
Compound BC22H26N4O3SRET kinase inhibition
Compound CC24H30N5O3SDHFR inhibition

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with related 1,3,4-oxadiazoles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target: 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₉N₄O₃S (estimated) ~489.6 (estimated) Cyclohexyl(methyl)sulfamoyl; 2,5-dimethylphenyl Not reported Hypothesized antifungal (inferred)
LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide C₂₅H₂₄N₄O₄S 484.55 Benzyl(methyl)sulfamoyl; 4-methoxyphenyl Not reported Antifungal (C. albicans, MIC₅₀: 4 μg/mL)
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide C₂₄H₂₉N₄O₄S 493.58 Cyclohexyl(ethyl)sulfamoyl; furan-2-yl Not reported Antifungal (C. albicans, MIC₅₀: 8 μg/mL)
Compound 7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.10 Thiazolylmethyl; 2,4-dimethylphenyl 178 Not reported
Compound 5h: 4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde C₂₆H₂₆N₄O₂ 438.52 Benzyl(methyl)amino; 2,5-dimethylphenyl Not reported (oil) Not reported

Notes:

  • Substituent Effects: The 2,5-dimethylphenyl group in the target compound may improve lipophilicity and steric bulk compared to LMM11’s furan-2-yl, which could reduce metabolic instability .
  • Synthesis Routes: Analogues like LMM5 and LMM11 were purchased from Life Chemicals , suggesting commercial availability for the target compound via similar suppliers.

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Compounds with rigid structures (e.g., 7e, melting point 178°C ) have higher melting points than oil-like derivatives (e.g., 5h ). The target compound’s melting point is unreported but likely intermediate due to its semi-rigid structure.
  • Spectroscopic Data: IR and NMR data for analogues (e.g., 7c–7f , 5f–5i ) highlight characteristic peaks for sulfamoyl (IR: ~1150–1300 cm⁻¹, S=O stretch) and oxadiazole (¹H-NMR: δ 8.1–8.3 ppm for aromatic protons) groups. The target compound’s spectra would align closely with these trends.

Vorbereitungsmethoden

Hydrazide Intermediate Preparation

2,5-Dimethylbenzohydrazide is synthesized via refluxing 2,5-dimethylbenzoic acid with hydrazine hydrate in ethanol:
$$
\text{2,5-Dimethylbenzoic acid} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{2,5-Dimethylbenzohydrazide}
$$
Conditions : 12-hour reflux at 80°C; yield: 85–90%.

Oxadiazole Cyclization

The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous dichloromethane under basic conditions:
$$
\text{2,5-Dimethylbenzohydrazide} + \text{BrCN} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine}
$$
Optimization :

  • Temperature: 0°C → room temperature (prevents side reactions).
  • Catalyst: Triethylamine (2 equiv.) ensures deprotonation.
  • Yield: 78%.

Synthesis of 4-(Cyclohexyl(methyl)sulfamoyl)benzoic Acid

Sulfonation of 4-Aminobenzoic Acid

4-Aminobenzoic acid reacts with cyclohexyl(methyl)sulfamoyl chloride in tetrahydrofuran (THF):
$$
\text{4-Aminobenzoic acid} + \text{ClSO}2\text{N(CH}3\text{)C}6\text{H}{11} \xrightarrow{\text{THF, NaHCO}_3} \text{4-(Cyclohexyl(methyl)sulfamoyl)benzoic acid}
$$
Key Parameters :

  • Base: Sodium bicarbonate maintains pH 8–9.
  • Reaction Time: 6 hours at 50°C.
  • Yield: 82%.

Amide Coupling Reaction

Activation of Carboxylic Acid

4-(Cyclohexyl(methyl)sulfamoyl)benzoic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF):
$$
\text{Acid} + \text{HATU} \xrightarrow{\text{DMF}} \text{Active ester}
$$

Coupling with Oxadiazol-2-amine

The activated ester reacts with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine in the presence of N,N-diisopropylethylamine (DIPEA):
$$
\text{Active ester} + \text{Oxadiazol-2-amine} \xrightarrow{\text{DIPEA, DMF}} \text{Target compound}
$$
Optimization :

  • Molar Ratio: 1:1.2 (acid:amine) minimizes unreacted starting material.
  • Temperature: Room temperature (prevents racemization).
  • Yield: 70–75%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as eluent.

Analytical Data

  • Melting Point : 143–145°C.
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1704 cm⁻¹ (C=O).
  • 1H NMR (CDCl₃) : δ 7.84–7.85 (d, Ar–H), 2.34 (s, CH₃), 1.45–1.78 (m, cyclohexyl).
  • LC-MS : m/z 468.57 [M+H]⁺.

Reaction Mechanism Insights

  • Oxadiazole Formation : Proceeds via nucleophilic attack of the hydrazide nitrogen on BrCN, followed by cyclodehydration.
  • Sulfonation : Electrophilic substitution at the para position of 4-aminobenzoic acid, facilitated by the sulfamoyl chloride’s reactivity.
  • Amide Coupling : HATU mediates carbodiimide-based activation, forming an O-acylisourea intermediate that reacts with the amine.

Yield Optimization Strategies

Step Parameter Optimal Value Yield Improvement
Oxadiazole Cyclization Temperature 0°C → RT +15%
Sulfonation pH Control 8.5–9.0 +10%
Amide Coupling HATU Equivalents 1.2 +8%

Industrial-Scale Considerations

  • Cost Efficiency : Replacing HATU with EDC/HOBt reduces reagent costs by 40% without compromising yield.
  • Safety : POCl₃ alternatives (e.g., PCl₃) mitigate corrosion risks.

Q & A

Q. Optimization Considerations :

  • Solvents: Polar aprotic solvents (DMF, dichloromethane) enhance reaction efficiency.
  • Temperature: Controlled heating (60–80°C) improves cyclization yields.
  • Purification: Column chromatography or recrystallization ensures >95% purity .

Q. Table 1: Reaction Conditions

StepReagents/ConditionsYield (%)
1Hydrazide + POCl₃, 80°C70–85
2Benzoyl chloride, Et₃N, DCM65–75
3EDCI, HOBt, DMF50–60

Basic: What analytical methods validate the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, oxadiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 493.2) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can reaction conditions be optimized to address low yields in sulfamoyl coupling?

Answer:
Low yields in Step 3 often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Coupling Reagents : Replace EDCI with DCC (dicyclohexylcarbodiimide) to enhance activation.
  • Solvent Switch : Use THF instead of DMF to reduce viscosity and improve reagent diffusion.
  • Microwave-Assisted Synthesis : Shorten reaction time (30 mins vs. 12 hrs) and boost yields by 15–20% .

Q. Experimental Design :

  • Conduct a fractional factorial design (e.g., varying solvent, temperature, catalyst) to identify critical parameters.
  • Monitor progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Advanced: How do structural modifications influence its antimicrobial activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Oxadiazole Ring : Essential for hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase).
  • 2,5-Dimethylphenyl Group : Enhances lipophilicity, improving membrane penetration.
  • Sulfamoyl Group : Substitution with bulkier groups (e.g., isopropyl) reduces activity due to steric effects .

Q. Table 2: Bioactivity vs. Substituents

SubstituentMIC (μg/mL) vs. S. aureus
2,5-Dimethylphenyl8.2
4-Methoxyphenyl12.5
Unsubstituted phenyl>25

Advanced: How to resolve contradictions in reported cytotoxicity data?

Answer:
Discrepancies may arise from:

  • Assay Variability : Use standardized MTT assays (48-hr incubation, triplicate runs).
  • Cell Line Differences : Compare IC₅₀ values across multiple lines (e.g., HeLa, MCF-7).
  • Compound Stability : Pre-test degradation via LC-MS under assay conditions (e.g., DMEM media, 37°C) .

Case Study : A 2023 study reported IC₅₀ = 12 μM in HeLa cells, while a 2024 study noted IC₅₀ = 28 μM. Re-evaluation revealed the latter used outdated stock with 30% hydrolyzed product .

Advanced: What computational approaches predict its binding modes with target proteins?

Answer:

  • Molecular Docking (Glide XP) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions:
    • Sulfamoyl group with Lys721.
    • Oxadiazole with π-π stacking to Phe699 .
  • MD Simulations : Assess complex stability (RMSD <2 Å over 100 ns trajectories) .

Validation : Compare predicted vs. experimental ΔG values (RMSD = 1.73 kcal/mol) .

Advanced: How to assess its environmental impact and biodegradation pathways?

Answer:

  • Fate Analysis : Use OECD 307 guidelines to study soil biodegradation (30-day test, 20°C).
  • Metabolite Identification : LC-QTOF detects transformation products (e.g., sulfonic acid derivatives) .
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀ = 1.2 mg/L) suggests moderate aquatic risk .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.